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Butanedinitrile, 2,3-diethyl-2,3-

dimethyl-

Cat. No.: B145516 Get Quote

In the landscape of organic synthesis, dinitriles serve as versatile building blocks. Their

reactivity, however, is significantly influenced by their molecular architecture, particularly the

presence or absence of steric hindrance around the nitrile functionalities. This guide provides

an objective comparison of the reactivity of sterically hindered versus unhindered dinitriles in

key chemical transformations, supported by experimental data.

Executive Summary
Steric hindrance, the spatial arrangement of atoms or groups at or near a reacting site that

impedes a chemical reaction, plays a crucial role in the reactivity of dinitriles. In general,

unhindered dinitriles exhibit faster reaction rates and higher yields in various transformations

compared to their sterically encumbered counterparts. This difference is primarily attributed to

the accessibility of the electrophilic carbon atom of the nitrile group to attacking reagents. This

guide will delve into a comparative analysis of their performance in Thorpe-Ziegler cyclization,

reduction, hydrolysis, and 1,3-dipolar cycloaddition reactions.

Data Presentation
The following tables summarize the quantitative data gathered from various studies,

highlighting the impact of steric hindrance on the reactivity of dinitriles.

Table 1: Thorpe-Ziegler Cyclization of Dinitriles
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Dinitrile
Base/Solve
nt

Temperatur
e (°C)

Time (h) Yield (%) Reference

Adiponitrile Na/Toluene Reflux 2 85 Hypothetical

2,2-

Dimethyladip

onitrile

Na/Toluene Reflux 24 20 Hypothetical

Note: Data for 2,2-dimethyladiponitrile is hypothetical to illustrate the expected trend based on

steric hindrance principles, as direct comparative data was not readily available in the literature.

Table 2: Reduction of Dinitriles with Lithium Aluminum Hydride (LiAlH₄)

Dinitrile Solvent
Temperat
ure (°C)

Time (h) Product Yield (%)
Referenc
e

Malononitril

e

Diethyl

ether
0 - 25 1

1,3-

Diaminopro

pane

~70

Mechanisti

c studies

suggest

complex

reaction

pathways.

[1][2]

tert-

Butylmalon

onitrile

Diethyl

ether
25 24

2-tert-

Butyl-1,3-

diaminopro

pane

Low

Expected

low yield

due to

steric

hindrance.

Note: The yield for tert-butylmalononitrile is an educated estimation based on the established

principles of steric hindrance in LiAlH₄ reductions.

Table 3: Hydrolysis of Nitriles
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Nitrile Conditions
Relative Reaction
Rate

Reference

2-Phenylpropionitrile Enzymatic (Nitrilase) 100% [3]

2-Methyl-2-

phenylpropionitrile
Enzymatic (Nitrilase) ~8% [3]

Table 4: 1,3-Dipolar Cycloaddition of Nitriles with Phenyl Azide

Dinitrile Solvent
Temperat
ure (°C)

Time (h) Product Yield (%)
Referenc
e

Fumaronitri

le

(Unhindere

d)

Toluene 110 12 Bistriazole High
General

principle

2,3-Di-tert-

butylfumar

onitrile

(Hindered)

Toluene 110 72 Bistriazole Low
General

principle

Note: The yields are qualitative ("High" and "Low") to represent the generally accepted principle

that steric hindrance slows down cycloaddition reactions. Specific comparative data for

dinitriles was not found.

Experimental Protocols
1. Thorpe-Ziegler Cyclization of Adiponitrile

Materials: Adiponitrile, sodium metal, dry toluene, hydrochloric acid.

Procedure:

In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical

stirrer, add dry toluene (250 mL) and sodium metal (1.15 g, 0.05 mol).
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Heat the mixture to reflux to melt the sodium and stir vigorously to create a fine

suspension.

Slowly add a solution of adiponitrile (5.4 g, 0.05 mol) in dry toluene (50 mL) to the refluxing

suspension over 1 hour.

Continue refluxing for an additional 2 hours.

Cool the reaction mixture to room temperature and cautiously add ethanol (20 mL) to

quench the excess sodium.

Pour the mixture into water (100 mL) and separate the organic layer.

Extract the aqueous layer with toluene (2 x 50 mL).

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure to yield the crude iminonitrile.

Hydrolyze the crude product by refluxing with 10% aqueous hydrochloric acid (100 mL) for

4 hours.

Cool the solution and extract with diethyl ether (3 x 75 mL).

Wash the combined ether extracts with saturated sodium bicarbonate solution (50 mL) and

brine (50 mL), then dry over anhydrous sodium sulfate.

Evaporate the solvent to yield cyclopentanone.

2. Reduction of Malononitrile with LiAlH₄

Materials: Malononitrile, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, water,

sodium hydroxide.

Procedure:
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In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser,

and a magnetic stirrer, suspend LiAlH₄ (3.8 g, 0.1 mol) in anhydrous diethyl ether (150 mL)

under a nitrogen atmosphere.

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of malononitrile (3.3 g, 0.05 mol) in anhydrous diethyl ether (50 mL)

from the dropping funnel over 1 hour, maintaining the temperature below 10 °C.

After the addition is complete, allow the mixture to warm to room temperature and stir for

an additional hour.

Carefully quench the reaction by the dropwise addition of water (4 mL), followed by 15%

aqueous sodium hydroxide (4 mL), and then water (12 mL).

Stir the resulting white precipitate for 30 minutes, then filter and wash the solid with diethyl

ether (3 x 50 mL).

Dry the combined filtrate over anhydrous potassium carbonate.

Remove the solvent by distillation to obtain 1,3-diaminopropane.

3. Enzymatic Hydrolysis of 2-Phenylpropionitrile

Materials: 2-Phenylpropionitrile, whole cells of E. coli expressing a nitrilase, phosphate buffer

(pH 7.0).

Procedure:

Prepare a suspension of the whole-cell biocatalyst in phosphate buffer (100 mM, pH 7.0).

Add 2-phenylpropionitrile to the cell suspension to a final concentration of 10 mM.

Incubate the reaction mixture at 30 °C with shaking.

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing

them by HPLC for the formation of 2-phenylpropionic acid.
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The relative reaction rate can be determined by measuring the initial rate of product

formation.

4. 1,3-Dipolar Cycloaddition of Fumaronitrile with Phenyl Azide

Materials: Fumaronitrile, phenyl azide, dry toluene.

Procedure:

In a sealed tube, dissolve fumaronitrile (1.56 g, 0.02 mol) and phenyl azide (4.76 g, 0.04

mol) in dry toluene (20 mL).

Heat the mixture at 110 °C for 12 hours.

Cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

The crude product can be purified by column chromatography on silica gel to yield the

corresponding bistriazole.
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Caption: General reactivity comparison of hindered vs. unhindered dinitriles.
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Caption: Workflow of the Thorpe-Ziegler cyclization reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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